2-(1-Amino-2,2,2-trifluoroethyl)phenol
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Overview
Description
Alpha-(Trifluoromethyl)-2-hydroxybenzenemethanamine is a compound of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of carbonyl compounds using reagents like Ruppert’s reagent (Me3SiCF3) in the presence of a base such as P(t-Bu)3-DMF . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 2-(1-Amino-2,2,2-trifluoroethyl)phenol often employs scalable methods that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-2-hydroxybenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)-2-hydroxybenzenemethanamine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The hydroxyl group can form hydrogen bonds, further influencing its biological activity .
Comparison with Similar Compounds
Alpha-(Trifluoromethyl)-2-hydroxybenzenemethanamine can be compared with other similar compounds, such as:
Alpha-(Trifluoromethyl)styrenes: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethyl amines: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
The uniqueness of 2-(1-Amino-2,2,2-trifluoroethyl)phenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-3-1-2-4-6(5)13/h1-4,7,13H,12H2 |
InChI Key |
CAJCNRNFQRHXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O |
Origin of Product |
United States |
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